General serine protease inhibitor (Ki values are 3.4 nM, 5, 1.8 µM and 2.6 mM at tryptase, thrombin, tyrpsin and kallikrein serine proteases respectively). Additionally inhibits nitric oxide synthase. Displays antithrombotic activity and antitumor effect. Active in vivo.
Gabexate is a competitive inhibitor of serine proteases that inhibits human thrombin, urokinase, plasmin, and Factor Xa (Kis = 0.97, 1.3, 1.6, and 8.5 μM, respectively). It also inhibits bovine thrombin, Factor Xa, and trypsin, and porcine plasma kallikrein (Kis = 1.4, 2.1, 2.6, and 0.2 μM, respectively). In vitro, gabexate inhibits clotting activity of thrombin (IC50 = 10 μM). In vivo, it inhibits fibrin formation in rats when administered at a continuous infusion of 120 μmol/kg per hour. Gabexate inhibits LPS-stimulated TNF-α production from monocytes by inhibiting binding of NF-κB and activator protein 1 (AP-1) to target sites and inducing degradation of IκBα.5
Gabexate mesylate is a non-antigenic synthetic inhibitor of trypsin-like serine proteinases, which finds therapeutic applications in the treatment of disseminated intravascular coagulation and pancreatitis. It also plays the role of an anticoagulant in hemodialysis therapy.
Gabexate methanesulfonate is a methanesulfonate salt, a member of guanidines and a benzoate ester.
A serine proteinase inhibitor used therapeutically in the treatment of pancreatitis, disseminated intravascular coagulation (DIC), and as a regional anticoagulant for hemodialysis. The drug inhibits the hydrolytic effects of thrombin, plasmin, and kallikrein, but not of chymotrypsin and aprotinin.